molecular formula C5H8ClNO B3032646 3-chloro-5,5-dimethyl-4,5-dihydroisoxazole CAS No. 326829-08-7

3-chloro-5,5-dimethyl-4,5-dihydroisoxazole

Cat. No.: B3032646
CAS No.: 326829-08-7
M. Wt: 133.57 g/mol
InChI Key: YMCWJQIZJIKFHO-UHFFFAOYSA-N
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Description

3-Chloro-5,5-dimethyl-4,5-dihydroisoxazole is a chemical compound with the molecular formula C5H8ClNO. It is characterized by the presence of a chlorine atom, two methyl groups, and an isoxazole ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various other chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-5,5-dimethyl-4,5-dihydroisoxazole typically involves the cyclization of appropriate precursors followed by chlorination. One common method starts with ethyl carbamate, which undergoes cyclization and subsequent chlorination to yield the desired compound . The reaction conditions often include the use of strong acids and chlorinating agents.

Industrial Production Methods: Industrial production of this compound involves multi-step chemical processes. These processes are optimized for high yield and purity, often involving the use of specialized equipment and controlled reaction environments .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-5,5-dimethyl-4,5-dihydroisoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups .

Scientific Research Applications

3-Chloro-5,5-dimethyl-4,5-dihydroisoxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-chloro-5,5-dimethyl-4,5-dihydroisoxazole involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 3-Chloro-4,5-dihydro-5,5-dimethylisoxazole
  • 5,5-Dimethyl-4,5-dihydroisoxazole-3-thioformamidine hydrochloride
  • 5,5-Dimethyl-4,5-dihydro-1,2-oxazole

Comparison: 3-Chloro-5,5-dimethyl-4,5-dihydroisoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications in synthesis and research .

Properties

IUPAC Name

3-chloro-5,5-dimethyl-4H-1,2-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClNO/c1-5(2)3-4(6)7-8-5/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMCWJQIZJIKFHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=NO1)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40470228
Record name Isoxazole, 3-chloro-4,5-dihydro-5,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40470228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

326829-08-7
Record name Isoxazole, 3-chloro-4,5-dihydro-5,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40470228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-chloro-5,5-dimethyl-4,5-dihydroisoxazole
Reactant of Route 2
3-chloro-5,5-dimethyl-4,5-dihydroisoxazole
Reactant of Route 3
3-chloro-5,5-dimethyl-4,5-dihydroisoxazole
Reactant of Route 4
3-chloro-5,5-dimethyl-4,5-dihydroisoxazole
Reactant of Route 5
3-chloro-5,5-dimethyl-4,5-dihydroisoxazole
Reactant of Route 6
3-chloro-5,5-dimethyl-4,5-dihydroisoxazole

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